molecular formula C15H24ClN B2967576 2-(4-Tert-butylphenyl)piperidine;hydrochloride CAS No. 1391530-27-0

2-(4-Tert-butylphenyl)piperidine;hydrochloride

Cat. No.: B2967576
CAS No.: 1391530-27-0
M. Wt: 253.81
InChI Key: UKHFDALZDUHOCB-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)piperidine;hydrochloride, also known as TBP, is a chemical compound with the molecular formula C15H24ClN and a molecular weight of 253.81 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)piperidine;hydrochloride typically involves the reaction of 4-tert-butylbenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)piperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in amines .

Scientific Research Applications

2-(4-Tert-butylphenyl)piperidine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-Tert-butylphenyl)piperidine;hydrochloride include:

  • 2-(4-Methylphenyl)piperidine;hydrochloride
  • 2-(4-Ethylphenyl)piperidine;hydrochloride
  • 2-(4-Isopropylphenyl)piperidine;hydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its tert-butyl group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-tert-butylphenyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N.ClH/c1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;/h7-10,14,16H,4-6,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHFDALZDUHOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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